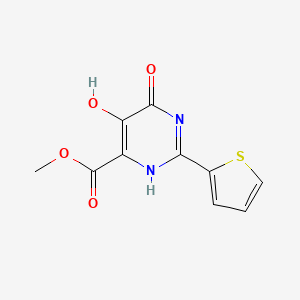
methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may produce alkanes or alcohols, and substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a probe in biochemical assays and as a tool for studying cellular processes.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or as a research tool.
Comparison with Similar Compounds
methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For example:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with a different spectrum of activity.
CID 5362065: A β-lactam antibiotic with a distinct mechanism of action.
CID 5479530: A cephalosporin with unique pharmacological properties.
Each of these compounds has its own set of characteristics, making this compound unique in terms of its specific applications and properties.
Properties
IUPAC Name |
methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-10(15)6-7(13)9(14)12-8(11-6)5-3-2-4-17-5/h2-4,13H,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMSDCSXBBWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)N=C(N1)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C(=O)N=C(N1)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














